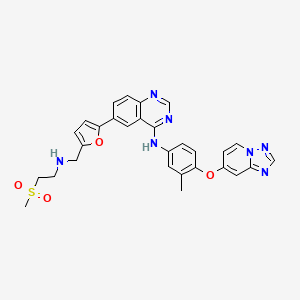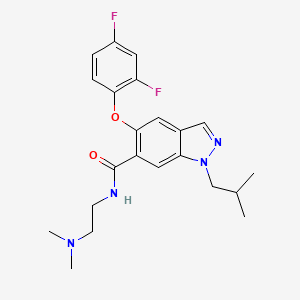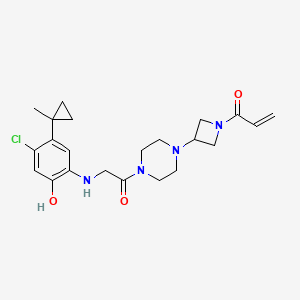
Atelocantel
Overview
Description
Atelocantel is an investigational compound with the molecular formula C13H17F2N3O2 and a molecular weight of 285.2898 . It is known for its potential use as an anthelmintic agent, primarily in veterinary medicine . The compound is characterized by its achiral nature and the presence of a difluoro group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atelocantel involves the formation of a pentenamide structure with a difluoro group. The key steps include:
Formation of the Pent-2-enamide Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the pentenamide structure.
Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction, which requires specific reagents and conditions to ensure the correct placement of the fluorine atoms.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a nucleophilic substitution reaction, where the pyridinyl moiety reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Atelocantel undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridinyl and difluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Atelocantel has several scientific research applications, including:
Chemistry: Used as a model compound for studying fluorination reactions and the behavior of difluoro groups in organic synthesis.
Medicine: Research into its potential therapeutic uses, including its mechanism of action and efficacy in treating parasitic infections.
Mechanism of Action
The mechanism of action of Atelocantel involves its interaction with specific molecular targets within parasitic organisms. It is believed to:
Disrupt Metabolic Pathways: By interfering with key enzymes and metabolic processes.
Bind to Receptors: On the surface of parasitic cells, leading to their immobilization and eventual death.
Inhibit Growth and Reproduction: By affecting the cellular machinery involved in these processes.
Comparison with Similar Compounds
Atelocantel can be compared with other anthelmintic agents, such as:
Albendazole: A broad-spectrum anthelmintic used in both human and veterinary medicine.
Ivermectin: Known for its efficacy against a wide range of parasites.
Praziquantel: Effective against trematodes and cestodes.
Uniqueness
This compound’s uniqueness lies in its difluoro group and its specific mechanism of action, which may offer advantages in terms of efficacy and safety compared to other anthelmintic agents .
Properties
CAS No. |
1370540-16-1 |
|---|---|
Molecular Formula |
C13H17F2N3O2 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(E)-4,4-difluoro-N-[2-[(2-methoxypyridin-4-yl)amino]ethyl]pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
InChI Key |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
Isomeric SMILES |
CC(/C=C/C(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
Canonical SMILES |
CC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atelocantel; AH353623; AH-353623; AH 353623. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)









![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

